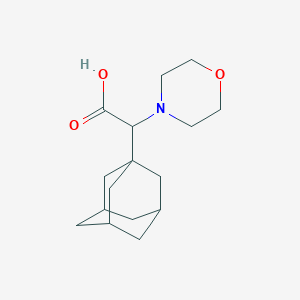2-(Adamantan-1-yl)-2-(morpholin-4-yl)acetic acid
CAS No.: 1443979-30-3
Cat. No.: VC2965674
Molecular Formula: C16H25NO3
Molecular Weight: 279.37 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1443979-30-3 |
|---|---|
| Molecular Formula | C16H25NO3 |
| Molecular Weight | 279.37 g/mol |
| IUPAC Name | 2-(1-adamantyl)-2-morpholin-4-ylacetic acid |
| Standard InChI | InChI=1S/C16H25NO3/c18-15(19)14(17-1-3-20-4-2-17)16-8-11-5-12(9-16)7-13(6-11)10-16/h11-14H,1-10H2,(H,18,19) |
| Standard InChI Key | BKFNONVOLLBTSW-UHFFFAOYSA-N |
| SMILES | C1COCCN1C(C(=O)O)C23CC4CC(C2)CC(C4)C3 |
| Canonical SMILES | C1COCCN1C(C(=O)O)C23CC4CC(C2)CC(C4)C3 |
Introduction
Chemical Identity and Structure
2-(Adamantan-1-yl)-2-(morpholin-4-yl)acetic acid (CAS: 1443979-30-3) is an organic compound with the molecular formula C₁₆H₂₅NO₃ . The molecule features three principal structural components: a tricyclic adamantane cage, a morpholine heterocycle, and an acetic acid functional group. The structure creates a distinctive spatial arrangement where the adamantane and morpholine groups are both attached to the alpha carbon of the acetic acid portion.
Chemical Identifiers
The compound can be represented through various chemical notations as shown in Table 1:
| Identifier Type | Value |
|---|---|
| Molecular Formula | C₁₆H₂₅NO₃ |
| CAS Registry Number | 1443979-30-3 |
| SMILES | C12(C(N3CCOCC3)C(=O)O)CC3CC(C1)CC(C2)C3 |
| Canonical SMILES | OC(=O)C(C12CC3CC(C2)CC(C1)C3)N1CCOCC1 |
| InChI | InChI=1S/C16H25NO3/c18-15(19)14(17-1-3-20-4-2-17)16-8-11-5-12(9-16)7-13(6-11)10-16/h11-14H,1-10H2,(H,18,19) |
| InChIKey | BKFNONVOLLBTSW-UHFFFAOYSA-N |
Table 1: Chemical identifiers for 2-(Adamantan-1-yl)-2-(morpholin-4-yl)acetic acid
Structural Features and Characteristics
Adamantane Component
The adamantane moiety (C₁₀H₁₅) is a rigid, lipophilic, cage-like structure that provides unique spatial properties to the compound. This tricyclic structure consists of three cyclohexane rings in a chair conformation, forming a stable diamond-like cage. The adamantane portion significantly contributes to the compound's lipophilicity and can enhance membrane permeability in biological systems.
Morpholine Component
The morpholine ring (C₄H₉NO) is a heterocyclic structure containing both oxygen and nitrogen atoms. This six-membered ring adopts a chair conformation similar to cyclohexane but with the heteroatoms creating distinct electronic properties. The morpholine group introduces potential hydrogen bonding capabilities through its nitrogen atom and contributes to the compound's water solubility.
Acetic Acid Component
The acetic acid group provides an acidic functional moiety with hydrogen bond donor and acceptor capabilities. This group allows for potential derivatization and can participate in various chemical reactions, making the compound useful as a building block for more complex structures.
| Quantity | Price (CymitQuimica) |
|---|---|
| 50mg | €674.00 |
| 500mg | €1,877.00 |
Table 2: Commercial packaging options and pricing from CymitQuimica
Other suppliers may offer additional packaging options, including 1g, 2.5g, 5g, 10g, 100mg, and 250mg quantities .
| Compound | Molecular Formula | Key Structural Difference | CAS Number |
|---|---|---|---|
| 2-(Adamantan-1-yl)-2-(morpholin-4-yl)acetic acid | C₁₆H₂₅NO₃ | - | 1443979-30-3 |
| 2-(Morpholin-4-yl)acetic acid hydrochloride | C₆H₁₂ClNO₃ | Lacks adamantane group | 89531-58-8 |
| 2-(Adamantan-1-yl)acetic acid | C₁₂H₁₈O₂ | Lacks morpholine group | 4942-47-6 |
Table 3: Comparison of 2-(Adamantan-1-yl)-2-(morpholin-4-yl)acetic acid with related compounds
Spectral and Analytical Characteristics
-
¹H NMR: Signals for the adamantane protons (1.5-2.1 ppm), morpholine protons (2.5-3.8 ppm), and the methine proton at the alpha position (approximately 3.0-3.5 ppm)
-
¹³C NMR: Signals for the carbonyl carbon (170-180 ppm), the alpha carbon (50-60 ppm), adamantane carbons (28-45 ppm), and morpholine carbons (45-70 ppm)
-
IR: Characteristic bands for the carboxylic acid group (O-H stretch at 3300-2500 cm⁻¹, C=O stretch at 1700-1725 cm⁻¹), C-N stretching (1200-1350 cm⁻¹), and C-O stretching (1050-1150 cm⁻¹)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume